Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate
Description
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a benzodioxole moiety, phenoxyacetamido group, and ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO6S/c1-3-28-24(27)22-15(2)20(12-16-9-10-18-19(11-16)31-14-30-18)32-23(22)25-21(26)13-29-17-7-5-4-6-8-17/h4-11H,3,12-14H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSSOHGBTRAGCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown potent antitumor activities against various human cancer cell lines such as hela, a549, and mcf-7.
Mode of Action
It has been observed that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines. This suggests that the compound may interact with its targets to disrupt the normal cell cycle, leading to cell death.
Biochemical Pathways
It is known that thiazole derivatives, which this compound is a part of, have diverse biological activities and can affect a wide range of biochemical pathways.
Result of Action
The compound has shown potent growth inhibition properties against various human cancer cell lines. This suggests that the molecular and cellular effects of the compound’s action result in the inhibition of cancer cell growth.
Biological Activity
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate, often referred to as EBT-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment and antiviral research.
Chemical Structure and Properties
EBT-2 features a complex molecular structure characterized by:
- Benzo[d][1,3]dioxole moiety
- Thiophene core
- Amido group linked to a phenoxyacetamido substituent
The molecular formula is , with a molecular weight of approximately 405.45 g/mol. This intricate structure contributes to its unique chemical reactivity and biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of EBT-2. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The mechanism of action appears to involve:
- Inhibition of EGFR : EBT-2 has been reported to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, as evidenced by annexin V-FITC assays and cell cycle analysis.
A comparative study indicated that EBT-2 demonstrated lower IC50 values than standard chemotherapeutic agents like doxorubicin, suggesting enhanced efficacy. For instance, the IC50 values for EBT-2 were found to be:
| Cell Line | IC50 (µM) | Doxorubicin IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
These results indicate that EBT-2 may be a promising candidate for further development in anticancer therapies .
Antiviral Activity
Emerging research suggests that EBT-2 also possesses antiviral properties , particularly against the Hepatitis C Virus (HCV). In vitro studies have demonstrated that EBT-2 inhibits viral replication, indicating potential use in antiviral therapies . The mechanisms underlying this activity are still under investigation but may involve interference with viral entry or replication processes.
Additional Biological Properties
Beyond its anticancer and antiviral activities, EBT-2 is being explored for:
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
- Anti-inflammatory Effects : Preliminary studies indicate that EBT-2 may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .
Comparison with Similar Compounds
Structural Comparisons
The target compound’s key structural features include:
- Thiophene core with substituents at positions 2, 3, 4, and 4.
- Benzodioxolylmethyl group at position 5 (electron-rich aromatic system).
- Phenoxyacetamido group at position 2 (amide linkage with a phenoxy moiety).
- Ethyl carboxylate at position 3 and methyl group at position 4.
Analogous compounds from literature :
Key observations :
- The benzodioxolylmethyl group in the target compound may enhance lipophilicity and π-π stacking compared to alkyl/aryl substituents in analogs .
- The phenoxyacetamido group introduces a flexible linker absent in compounds with rigid carbamoyl or phenylamino groups .
Physicochemical Properties
Comparative data for melting points (mp) and spectral features:
Key observations :
- The target compound’s ester and amide groups are expected to show IR peaks near 1715–1775 cm⁻¹ (C=O) and 1660 cm⁻¹ (amide), consistent with analogs .
- Methyl and benzodioxole substituents would likely produce distinct NMR signals (e.g., δ ~2.30 for CH₃ and δ ~6.80–7.40 for benzodioxole protons).
Inferences for the target compound :
- The phenoxyacetamido group may confer antimicrobial properties akin to phenylamino analogs .
- The benzodioxole moiety could enhance blood-brain barrier penetration, a feature seen in CNS-active drugs .
Comparison with analog syntheses :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
